

FPI-1465: Application Notes and Protocols for Drug Development Professionals

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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612

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Introduction

FPI-1465 is a novel, potent, non- β -lactam β -lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class of molecules. It is under investigation as an adjunct to β -lactam antibiotics for the treatment of infections caused by multidrug-resistant bacteria. **FPI-1465** works by inactivating β -lactamase enzymes, which are produced by bacteria and are a primary mechanism of resistance to β -lactam antibiotics. By inhibiting these enzymes, **FPI-1465** restores the efficacy of existing β -lactam drugs. Preclinical data suggest that **FPI-1465** may possess multiple mechanisms of action, extending beyond direct β -lactamase inhibition.

This document provides an overview of **FPI-1465**, including its commercial suppliers, key preclinical data, and generalized experimental protocols for its evaluation.

Commercial Suppliers and Purchasing

FPI-1465 is available from the following suppliers for research purposes:

Supplier	Product Name	Catalog Number(s)
Cenmed Enterprises	FPI-1465	C007B-356584, C007B-356583

Purchasing inquiries should be directed to the respective supplier. It is important to note that **FPI-1465** is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.

Physicochemical Properties

Property	Value
Chemical Name	Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester
CAS Number	1452458-72-8
Molecular Formula	C ₁₁ H ₁₈ N ₄ O ₇ S
Molecular Weight	350.35 g/mol
PubChem CID	78156457

Preclinical Data Summary

In Vitro Synergy with β -Lactam Antibiotics

Preclinical studies have demonstrated that **FPI-1465** significantly enhances the in vitro activity of various β -lactam antibiotics against resistant bacterial strains. The following table summarizes the potentiation of antibiotic activity by **FPI-1465** against bacteria producing extended-spectrum β -lactamases (ESBLs) and carbapenemases.

Antibiotic	Fold-Increase in Potency with FPI-1465 (ESBL-producing bacteria)	Fold-Increase in Potency with FPI-1465 (Carbapenemase-producing bacteria)
Ceftazidime	Up to 256-fold	Up to 256-fold
Aztreonam	Up to 1,024-fold	Up to 4,096-fold
Meropenem	Up to 4-fold	Up to 128-fold

Data sourced from a 2013 Fedora Pharmaceuticals press release.[\[1\]](#)

A study by JMI Laboratories evaluated the in vitro activity of β -lactam agents in combination with a fixed concentration of **FPI-1465** (4 $\mu\text{g/mL}$) against 21 molecularly characterized ESBL-producing Enterobacteriaceae isolates. The results showed a significant synergistic effect, with increased susceptibility rates for ceftazidime and aztreonam.

Antibiotic	MIC50 ($\mu\text{g/mL}$) - Antibiotic Alone	MIC50 ($\mu\text{g/mL}$) - Antibiotic + FPI-1465 (4 $\mu\text{g/mL}$)	MIC90 ($\mu\text{g/mL}$) - Antibiotic Alone	MIC90 ($\mu\text{g/mL}$) - Antibiotic + FPI-1465 (4 $\mu\text{g/mL}$)
Ceftazidime	32	0.5	>256	2
Aztreonam	8	≤ 0.015	>64	0.03
Meropenem	≤ 0.25	≤ 0.25	≤ 0.25	≤ 0.25

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data adapted from a JMI Laboratories presentation.[\[2\]](#)

In Vivo Efficacy in Mouse Infection Models

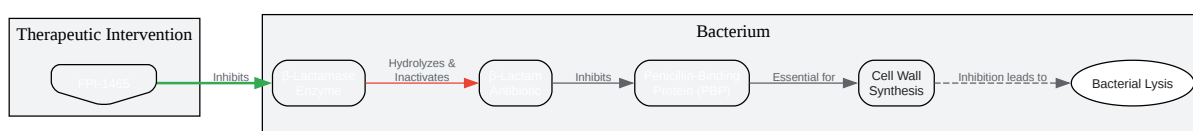
In a murine infection model, the combination of **FPI-1465** with ceftazidime demonstrated significant bacterial clearance against highly resistant strains of *Klebsiella pneumoniae* and *Enterobacter cloacae*.

Infection Model	Treatment	Log Reduction in CFUs
K. pneumoniae	FPI-1465 + Ceftazidime	3-log
E. cloacae	FPI-1465 + Ceftazidime	3.82-log

CFU = Colony Forming Units. Data sourced from a 2013 Fedora Pharmaceuticals press release.[\[1\]](#)

Signaling Pathway and Mechanism of Action

FPI-1465 is a member of the diazabicyclo[3.2.1]octane class of β -lactamase inhibitors. These inhibitors act as suicide substrates for serine-based β -lactamase enzymes. The inhibitor binds to the active site of the enzyme, forming a stable, covalent acyl-enzyme intermediate. This process effectively sequesters the enzyme, preventing it from hydrolyzing and inactivating β -lactam antibiotics.



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Mechanism of β -Lactamase Inhibition by **FPI-1465**.

Experimental Protocols

The following are generalized protocols based on the types of experiments described in the available literature for **FPI-1465** and similar β -lactamase inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Antimicrobial Susceptibility Testing (Checkerboard Assay)

This protocol is used to determine the synergistic activity of **FPI-1465** with a β -lactam antibiotic.

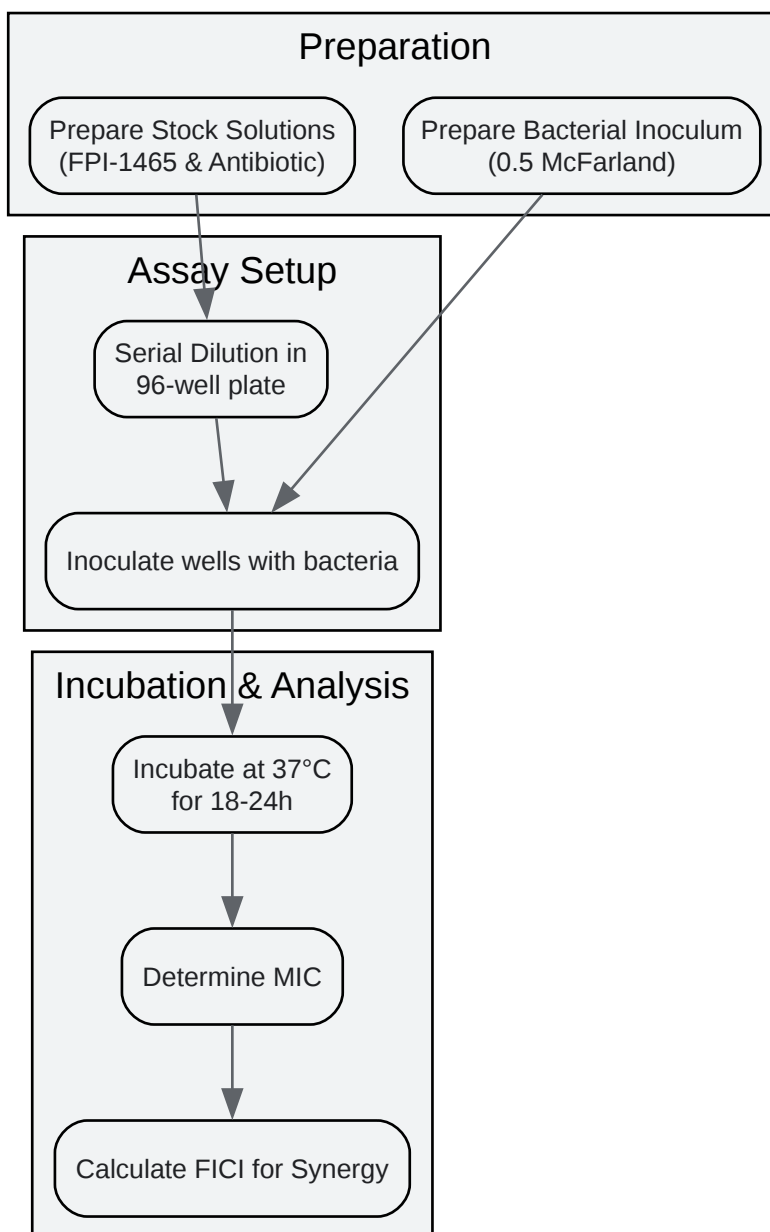
Materials:

- **FPI-1465**
- β -lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
- Bacterial strain of interest (e.g., ESBL or carbapenemase-producing *E. coli* or *K. pneumoniae*)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare stock solutions of **FPI-1465** and the β -lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO).
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- In a 96-well plate, prepare a two-dimensional serial dilution of the β -lactam antibiotic (e.g., along the x-axis) and **FPI-1465** (e.g., along the y-axis) in CAMHB.
- Inoculate each well with the prepared bacterial suspension.
- Include appropriate controls: wells with bacteria only (positive control), wells with media only (negative control), and wells with each drug alone.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with each concentration of **FPI-1465**. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Analyze the data to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The Fractional Inhibitory Concentration Index (FICI) is commonly used for this analysis.



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Workflow for In Vitro Checkerboard Synergy Assay.

Murine Systemic Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of **FPI-1465** in combination with a β -lactam antibiotic.

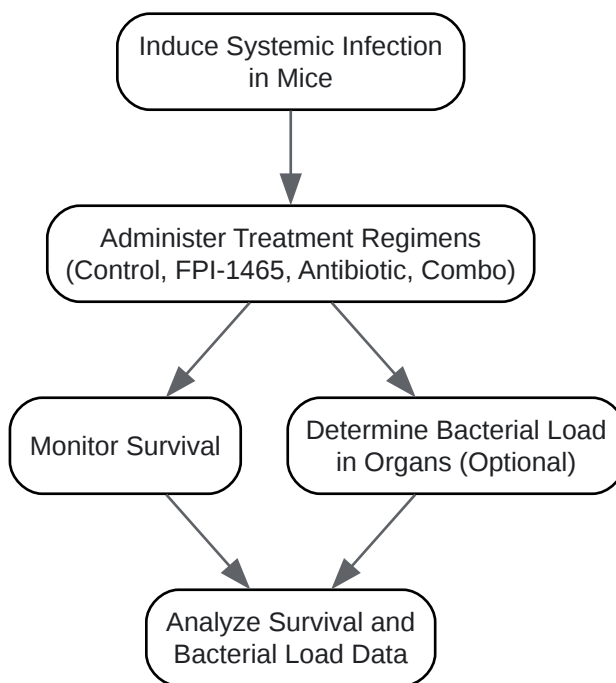
Materials:

- **FPI-1465**

- β -lactam antibiotic of interest
- Pathogenic bacterial strain
- Immunocompetent or neutropenic mice (strain and condition depend on the specific model)
- Vehicle for drug administration (e.g., saline, PBS)
- Bacterial culture media and agar plates
- Tissue homogenizer

Procedure:

- Infection: Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.
- Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice. This includes the vehicle control, **FPI-1465** alone, the β -lactam antibiotic alone, and the combination of **FPI-1465** and the antibiotic. Administration can be via IP, IV, or subcutaneous (SC) routes.
- Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-10 days).
- Bacterial Load Determination (Optional): At a specific time point post-treatment (e.g., 24 hours), a subset of mice from each group can be euthanized. Target organs (e.g., spleen, liver, lungs) are aseptically harvested, homogenized, and serial dilutions are plated on agar to determine the bacterial load (CFU/gram of tissue).
- Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze bacterial load data using appropriate statistical tests (e.g., t-test, ANOVA).



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Workflow for Murine Systemic Infection Model.

Disclaimer

The information provided in this document is for research and informational purposes only. The experimental protocols are generalized and should be adapted and optimized by qualified personnel for their specific research needs. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

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References

- 1. fedorapharma.com [fedorapharma.com]
- 2. jmilabs.com [jmilabs.com]

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